
Comparing the potency and selectivity of
Verinurad versus probenecid for URAT1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Verinurad

Cat. No.: B611665 Get Quote

An Objective Comparison of Verinurad and Probenecid for URAT1 Inhibition

Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the

regulation of serum uric acid (sUA) levels.[1] Located on the apical membrane of proximal

tubule cells in the kidneys, URAT1 is responsible for the majority of urate reabsorption from the

glomerular filtrate back into the bloodstream.[1][2] Inhibition of URAT1 is a primary therapeutic

strategy for managing hyperuricemia, a condition characterized by elevated sUA levels and a

key factor in the pathogenesis of gout. By blocking urate reabsorption, URAT1 inhibitors

increase the fractional excretion of uric acid, thereby lowering sUA concentrations.[2][3][4]

This guide provides a detailed comparison of two URAT1 inhibitors: verinurad, a modern,

selective inhibitor, and probenecid, a long-established, non-selective uricosuric agent. The

comparison focuses on their respective potency and selectivity for URAT1, supported by

experimental data, to inform researchers and drug development professionals.

Potency and Selectivity Comparison
Verinurad is a highly potent and specific inhibitor of human URAT1, demonstrating significantly

greater potency than probenecid.[1][5][6][7] In vitro studies report an IC50 value for verinurad
of approximately 25 nM.[1][5][6][8] In contrast, probenecid is a less potent inhibitor of URAT1

with a reported IC50 of 22 µM.[2] This indicates that verinurad is approximately 880-fold more

potent than probenecid at inhibiting URAT1.
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Furthermore, verinurad exhibits high selectivity for URAT1 over other renal transporters. Its

inhibitory activity against Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 4

(OAT4) is substantially lower, with IC50 values of 4.6 µM and 5.9 µM, respectively.[8][9] This

represents a selectivity ratio of over 180-fold for URAT1 compared to these other transporters.

Probenecid, conversely, is a non-selective inhibitor that interacts with multiple anion

transporters, including OAT1, OAT3, and Glucose Transporter 9 (GLUT9), in addition to

URAT1.[3][4][10] Probenecid has been shown to inhibit OAT1 and OAT3 more potently than it

inhibits URAT1, which contributes to its broader range of drug-drug interactions.[10][11]

Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency (IC50) of verinurad and

probenecid against URAT1 and other relevant organic anion transporters.

Compound Target Transporter IC50
Selectivity Ratio
(IC50 OAT / IC50
URAT1)

Verinurad URAT1 25 nM[1][6][8] -

OAT1
4,600 nM (4.6 µM)[8]

[9]
~184x

OAT4
5,900 nM (5.9 µM)[8]

[9]
~236x

Probenecid URAT1 22,000 nM (22 µM)[2] -

OAT1
More potent inhibition

than URAT1[11]
<1x

OAT3
More potent inhibition

than URAT1[11]
<1x

GLUT9
Inhibitory activity[3][4]

[10]
Not specified
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The data presented above were derived from specific in vitro assays designed to measure the

inhibition of transporter activity.

URAT1 Inhibition Assay
The potency of inhibitors against URAT1 is commonly determined using a cell-based uric acid

uptake assay.

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293T) cells are cultured

under standard conditions. The cells are then transiently transfected with a plasmid vector

containing the full-length cDNA for human URAT1 (hURAT1). Control cells are transfected

with an empty vector.[7]

Assay Preparation: 24 hours post-transfection, the cells are seeded into poly-D-lysine-coated

96-well plates and grown for another 24 hours.

Inhibition and Uptake: The cell monolayers are washed with a pre-warmed buffer (e.g.,

Hanks’ Balanced Salt Solution). The cells are then incubated for 10-15 minutes in the buffer

containing various concentrations of the test inhibitor (verinurad or probenecid).

Substrate Addition: Following the pre-incubation with the inhibitor, radiolabeled [14C]-uric

acid is added to each well, and the cells are incubated for a specified time (e.g., 5-10

minutes) to allow for transporter-mediated uptake.

Termination and Lysis: The uptake process is terminated by rapidly washing the cells with

ice-cold buffer. The cells are then lysed using a suitable lysis buffer (e.g., containing 0.1 N

NaOH).

Quantification and Analysis: The amount of radiolabeled uric acid taken up by the cells is

quantified using a scintillation counter. The specific uptake mediated by URAT1 is calculated

by subtracting the uptake in empty vector-transfected cells from that in hURAT1-transfected

cells. IC50 values are determined by fitting the concentration-response data to a four-

parameter logistic equation using non-linear regression analysis.

Transporter Selectivity Assays (OAT1/OAT4)
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The selectivity of the compounds is assessed using similar cell-based uptake assays, but with

cells expressing the respective transporters (e.g., hOAT1 or hOAT4) and their specific

substrates.

Cell Lines: Stably or transiently transfected HEK-293 cells expressing hOAT1 or hOAT4 are

used.

Substrates: Radiolabeled substrates specific to each transporter are used. For example,

[3H]-para-aminohippurate (PAH) for OAT1 and [3H]-estrone-3-sulfate (E3S) for OAT4.

Assay Procedure: The protocol is analogous to the URAT1 assay. Cells are pre-incubated

with varying concentrations of verinurad or probenecid, followed by the addition of the

specific radiolabeled substrate.

Data Analysis: The inhibition of substrate uptake is measured, and IC50 values are

calculated to determine the potency of the compounds against these off-target transporters.

Mechanism of Action and Binding
Both verinurad and probenecid act as competitive inhibitors of URAT1.[5][6] A radiolabeled

verinurad binding assay demonstrated that other URAT1 inhibitors, including probenecid and

benzbromarone, competitively inhibit the binding of verinurad to the transporter.[5][6] This

suggests that these inhibitors, despite their vast differences in potency and chemical structure,

bind to a common or overlapping site within the transporter's substrate channel, sterically

hindering the passage of uric acid.[5][6]

URAT1 Transporter

Reabsorbed
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Reabsorption

Verinurad or
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Click to download full resolution via product page

Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.

Conclusion
The experimental data clearly demonstrate that verinurad is a significantly more potent and

selective inhibitor of URAT1 compared to probenecid. Its high potency (IC50 = 25 nM) and

specificity, with over 180-fold selectivity against OAT1 and OAT4, distinguish it from the non-

selective profile of probenecid (URAT1 IC50 = 22 µM).[2][8][9] While both drugs competitively

inhibit URAT1, the superior potency and selectivity of verinurad represent a more targeted

approach to reducing serum uric acid, potentially offering an improved benefit-risk profile with

fewer off-target effects and drug-drug interactions. This makes verinurad and other selective

URAT1 inhibitors a key area of focus in the development of modern therapies for hyperuricemia

and gout.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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